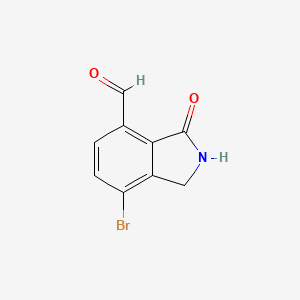

7-Bromo-3-oxoisoindoline-4-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrNO2 |

|---|---|

Molecular Weight |

240.05 g/mol |

IUPAC Name |

7-bromo-3-oxo-1,2-dihydroisoindole-4-carbaldehyde |

InChI |

InChI=1S/C9H6BrNO2/c10-7-2-1-5(4-12)8-6(7)3-11-9(8)13/h1-2,4H,3H2,(H,11,13) |

InChI Key |

KVJXQNBWYSYMMM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=C(C=CC(=C2C(=O)N1)C=O)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde

Synthetic Precursors and Their Functionalization Strategies

The construction of the 7-Bromo-3-oxoisoindoline-4-carbaldehyde scaffold hinges on the initial synthesis of a suitable precursor, which is subsequently functionalized. The core of this molecule is the 3-oxoisoindoline unit, a bicyclic structure containing a fused benzene (B151609) ring and a lactam (a cyclic amide).

Synthesis of 3-Oxoisoindoline-4-carbaldehyde (B1392368) Precursors

The direct synthesis of 3-Oxoisoindoline-4-carbaldehyde is not extensively documented, necessitating a review of synthetic methods for analogous structures. A common approach to formylated heterocycles is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto an electron-rich aromatic ring. For instance, this method is effectively used for the synthesis of various indole-3-carbaldehyde compounds from substituted 2-methylanilines. google.com The process involves the formation of the Vilsmeier reagent, followed by its reaction with the aniline (B41778) derivative, and subsequent hydrolysis to yield the aldehyde. google.com A similar formylation-first strategy is employed in the synthesis of functional dyes, where a Vilsmeier-Haack reaction precedes bromination. mdpi.com

Another potential pathway involves the construction of the 3-oxoisoindoline ring system first, followed by the introduction of the C-4 carbaldehyde. The 3-oxoisoindoline core itself can be synthesized through methods like the Ugi four-component reaction, which can yield highly functionalized 3-oxoisoindoline-1-carboxamides. researchgate.netresearchgate.net While this introduces functionality at the C-1 position, modifications of this strategy could be envisioned to build the desired C-4 substituted core. Alternatively, starting from a pre-functionalized benzene derivative, such as a substituted phthalic acid or anhydride (B1165640), cyclization with an amine can form the desired lactam structure.

Derivatization of the Isoindoline (B1297411) Core for Directed Synthesis

The isoindoline core is a versatile scaffold found in numerous bioactive compounds, and its derivatization is key to achieving specific molecular targets. researchgate.net Functionalization can be achieved at various positions on both the heterocyclic and aromatic portions of the molecule.

Strategies for derivatization include:

N-Substitution: The nitrogen atom of the lactam can be readily alkylated or arylated to introduce various substituents. This is a common step in modifying the properties of the final molecule.

Aromatic Ring Functionalization: The benzene ring portion of the isoindoline core can undergo electrophilic aromatic substitution reactions. The existing lactam ring influences the position of incoming electrophiles. The amide nitrogen can donate electron density into the ring, directing incoming groups to the ortho and para positions (C-5 and C-7).

Multi-component Reactions: As demonstrated by the synthesis of 3-oxoisoindoline-1-carboxamides, complex functionalities can be installed in a single step using multi-component reactions like the Ugi reaction. researchgate.netresearchgate.net This allows for the rapid construction of diverse libraries of isoindoline derivatives.

The strategic functionalization of the core is essential for directing subsequent reactions, such as the crucial bromination step, to the desired position.

Regioselective Bromination Approaches

Achieving the precise placement of a bromine atom at the C-7 position of the 3-oxoisoindoline-4-carbaldehyde precursor is a significant synthetic challenge. The outcome of the bromination is dictated by the directing effects of the substituents already present on the ring.

N-Bromosuccinimide (NBS)-Mediated Bromination

N-Bromosuccinimide (NBS) is a widely used reagent for selective bromination due to its ease of handling compared to liquid bromine. It serves as a source of electrophilic bromine for aromatic substitutions. The reaction of NBS with electron-rich aromatic and heterocyclic systems typically proceeds under mild conditions.

An efficient two-step protocol for synthesizing an N-alkylated 7-bromophenothiazine-3-carbaldehyde highlights the utility of NBS. mdpi.com In this synthesis, the phenothiazine (B1677639) core is first formylated and then brominated using NBS in dichloromethane, achieving a 98% yield of the desired 7-bromo isomer. mdpi.com The high regioselectivity is attributed to the directing effect of the nitrogen atom, which activates the para-position (C-7) towards electrophilic attack.

| Substrate | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde | Dichloromethane | 50 °C | 7-Bromo-10-(2-decyl-tetradecyl)-10H-phenothiazine-3-carbaldehyde | 98% | mdpi.com |

Direct Halogenation Techniques for the Isoindoline System

Besides NBS, other direct halogenation methods can be employed. The classical approach involves using molecular bromine (Br₂) as the brominating agent, often in a solvent like acetic acid. This method has been used for the regioselective dibromination of methyl indole-3-carboxylate, where bromination occurs specifically at the C-5 and C-6 positions. researchgate.net The choice of reagent and solvent can significantly influence the reaction's outcome and selectivity. While effective, the use of elemental bromine requires more stringent handling precautions than NBS.

Positional Control in the Bromination of Oxoisoindoline-4-carbaldehyde

The key to synthesizing the target molecule is controlling the regioselectivity of the bromination on the 3-oxoisoindoline-4-carbaldehyde precursor. The position of electrophilic attack on the benzene ring is governed by the electronic effects of the existing substituents.

The 3-Oxo Group (Lactam): The nitrogen atom of the lactam ring has a lone pair of electrons that can be delocalized into the aromatic system. This makes the lactam an activating, ortho-, para-directing group. It will preferentially direct the incoming bromine electrophile to the C-5 and C-7 positions.

The 4-Carbaldehyde Group: The aldehyde group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta-position relative to itself, which in this case would be the C-6 position (as C-2 is unavailable and C-4 is substituted).

When both groups are present, their directing effects combine. The C-7 position is para to the activating nitrogen director and meta to the deactivating aldehyde director. Conversely, the C-5 position is ortho to the activating nitrogen director but also ortho to the deactivating aldehyde. The steric hindrance from the adjacent aldehyde group at C-4 would likely disfavor substitution at C-5. Therefore, the C-7 position is the most electronically and sterically favored site for electrophilic bromination. This principle of synergistic directing effects is fundamental in the synthesis of polysubstituted aromatic compounds and is demonstrated in the selective bromination of complex molecules like coronene (B32277) tetracarboxydiimide and phenothiazines. mdpi.comnih.gov

Multi-Component and Tandem Reaction Protocols

While direct multi-component reactions (MCRs) for the one-pot synthesis of this compound are not extensively documented, the assembly of the core 3-oxoisoindoline skeleton can be efficiently achieved through various established methods. These methods often serve as the foundation for a subsequent multi-step synthesis to introduce the required functionalities.

The construction of the 3-oxoisoindoline ring system is a well-established field in organic synthesis. A common and effective strategy involves the cyclization of derivatives of 2-carboxybenzaldehyde (B143210) or related phthalic acid precursors.

One of the most direct routes to the 3-oxoisoindoline core is the reductive amination of 2-carboxybenzaldehyde with a primary amine. This reaction proceeds via the formation of an intermediate imine, which then undergoes intramolecular cyclization to yield the desired lactam. The use of various reducing agents can be employed to facilitate this transformation.

An alternative and widely used approach involves the reaction of phthalic anhydrides with primary amines. This reaction typically proceeds by the initial formation of a phthalamic acid intermediate, which can then be cyclized under thermal or acidic conditions to afford the corresponding N-substituted phthalimide (B116566). Subsequent selective reduction of one of the carbonyl groups of the phthalimide yields the 3-oxoisoindoline.

For the synthesis of the specific 7-bromo substituted core, a logical starting point is the use of a correspondingly brominated phthalic anhydride, such as 3-bromophthalic anhydride. The reaction of this precursor with a suitable amine would lead to the formation of the 7-bromo-3-oxoisoindoline skeleton.

A plausible, albeit multi-step, synthetic sequence to obtain this compound is proposed, starting from commercially available materials. This hypothetical pathway highlights the key transformations required.

Proposed Synthetic Pathway:

A potential route to the target molecule could commence with the bromination of a suitable phthalide (B148349) precursor, followed by amination to form the isoindolinone ring, and subsequent formylation. For instance, the bromination of 7-aminophthalide has been shown to be a viable reaction. chemrxiv.org Following the formation of a 7-bromo-3-oxoisoindoline, a directed ortho-metalation followed by formylation would be a key step to introduce the aldehyde at the 4-position. This strategy relies on the directing effect of the lactam functionality to achieve the desired regioselectivity.

The optimization of reaction conditions is paramount for maximizing the yield and purity of the final product, this compound. Each step in the proposed multi-step synthesis requires careful consideration of various parameters.

For the initial construction of the brominated 3-oxoisoindoline core, key variables to optimize include the choice of solvent, reaction temperature, and the nature of the amine and any catalysts used. In the case of cyclization of a phthalamic acid intermediate, the choice of dehydrating agent and the removal of water can significantly influence the reaction efficiency.

The subsequent formylation step is arguably the most critical and challenging. Directed ortho-metalation reactions are highly sensitive to steric and electronic effects, as well as the choice of organometallic reagent and quenching electrophile.

| Reaction Step | Parameter | Typical Conditions/Reagents | Potential Impact on Yield and Purity |

|---|---|---|---|

| Formation of 7-Bromo-3-oxoisoindoline | Solvent | Toluene (B28343), DMF, Acetic Acid | Influences solubility of reactants and intermediates, can affect reaction rate. |

| Temperature | Room temperature to reflux | Higher temperatures can promote cyclization but may also lead to side reactions. | |

| Catalyst | Acid or base catalysis | Can accelerate the rate of cyclization and improve overall yield. | |

| Formylation of 7-Bromo-3-oxoisoindoline | Organometallic Reagent | n-BuLi, s-BuLi, LDA | Choice of base can affect the regioselectivity and efficiency of the metalation. |

| Solvent | THF, Diethyl ether | Anhydrous and aprotic solvents are crucial to prevent quenching of the organometallic reagent. | |

| Temperature | -78 °C to 0 °C | Low temperatures are typically required to maintain the stability of the lithiated intermediate. | |

| Formylating Agent | DMF, N-Formylpiperidine | The electrophile used to quench the organometallic intermediate determines the success of the formylation. |

The purification of the final product and intermediates is also a critical aspect. Chromatographic techniques, such as column chromatography, are often necessary to remove unreacted starting materials and byproducts. Recrystallization can be employed to obtain a highly pure final product.

The transition from a laboratory-scale synthesis to a larger, industrial-scale production presents a unique set of challenges. Several factors must be considered to ensure a safe, efficient, and economically viable process.

For the synthesis of this compound, the scalability of each step in the proposed multi-step route must be evaluated. The initial formation of the 3-oxoisoindoline ring from a phthalic anhydride derivative is generally a robust and scalable reaction. However, the management of heat transfer during the reaction and the handling of potentially large volumes of solvents are important considerations.

The directed ortho-metalation and formylation step poses the most significant scalability challenges. The use of highly reactive organolithium reagents at cryogenic temperatures requires specialized equipment and stringent safety protocols on a large scale. The handling and quenching of these pyrophoric reagents must be carefully controlled.

| Reaction Step | Factor | Challenge | Potential Solution |

|---|---|---|---|

| Formation of 7-Bromo-3-oxoisoindoline | Heat Management | Exothermic nature of the reaction. | Use of jacketed reactors with efficient cooling systems. |

| Work-up and Isolation | Handling large volumes of solvents and filtration. | Implementation of automated filtration and solvent recovery systems. | |

| Directed Ortho-metalation and Formylation | Reagent Handling | Use of pyrophoric organolithium reagents. | Specialized closed-system reactors and automated reagent addition. |

| Temperature Control | Maintaining cryogenic temperatures (-78 °C). | Use of large-scale cryogenic reactors. | |

| Purification | Chromatographic purification may not be feasible on a large scale. | Development of crystallization-based purification methods. |

No Published Data Available for this compound

Following a comprehensive search of scientific literature, patents, and chemical databases, no specific information is available for the chemical compound This compound . Consequently, it is not possible to provide an article on its chemical reactivity and transformation studies as requested.

The investigation for data pertaining to the reactivity of both the aldehyde functionality and the bromo-substituent of this specific molecule did not yield any published research findings. Searches for condensation reactions, nucleophilic additions, oxidation-reduction pathways, transition metal-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution reactions involving this compound returned no relevant results.

This lack of available data prevents the creation of the requested article, as the explicit instructions to focus solely on "this compound" cannot be met with scientifically accurate and verifiable content.

Chemical Reactivity and Transformation Studies of 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde

Reactivity of the Bromo-Substituent

Halogen-Metal Exchange Reactions for Further Derivatization

The bromine atom at the 7-position of the isoindolinone ring is a versatile handle for introducing new functionalities through halogen-metal exchange reactions. This fundamental transformation in organometallic chemistry involves the conversion of the aryl bromide to an organometallic intermediate, typically an organolithium or organomagnesium species, which can then react with various electrophiles. jocpr.com

The most common method for this purpose is the lithium-halogen exchange, often carried out at low temperatures using an organolithium reagent such as n-butyllithium or tert-butyllithium. jocpr.com The resulting aryllithium species is a potent nucleophile and can be used to form new carbon-carbon or carbon-heteroatom bonds. The general reactivity trend for halogen-lithium exchange is I > Br > Cl, making the bromo-substituted title compound a suitable substrate for this reaction. jocpr.com

A potential challenge in applying this reaction to 7-Bromo-3-oxoisoindoline-4-carbaldehyde is the presence of the acidic N-H proton of the lactam and the electrophilic aldehyde group. The organolithium reagent can act as a base, deprotonating the nitrogen, or as a nucleophile, attacking the aldehyde. To circumvent these side reactions, a combination of reagents, such as isopropylmagnesium chloride (i-PrMgCl) followed by n-butyllithium, can be employed. This approach allows for a selective bromine-magnesium exchange, even in the presence of acidic protons, under non-cryogenic conditions. rsc.org The resulting organomagnesium intermediate can then be transmetalated to other metals or used directly in subsequent reactions.

Table 1: Examples of Halogen-Metal Exchange on Bromo-Aromatic Scaffolds

| Starting Material | Reagents | Intermediate | Product (after electrophilic quench) | Reference |

| Bromo-substituted heterocycle with acidic N-H | 1. i-PrMgCl2. n-BuLi | Organomagnesium/Organolithium | Functionalized heterocycle | rsc.org |

| Aryl bromide | n-BuLi or t-BuLi | Aryllithium | Aryl-substituted compound | jocpr.com |

Transformations of the 3-Oxoisoindoline Ring System

The 3-oxoisoindoline ring system, also known as a phthalimidine, is a privileged scaffold in medicinal chemistry and offers multiple avenues for structural modification.

Functionalization at the Nitrogen Atom of the Isoindoline (B1297411) Ring

The nitrogen atom of the 3-oxoisoindoline core is a key site for introducing molecular diversity. The N-H bond can be readily functionalized through various reactions, including alkylation and arylation.

N-alkylation can be achieved under standard conditions using a base to deprotonate the nitrogen followed by reaction with an alkyl halide. The Gabriel synthesis, which utilizes potassium phthalimide (B116566) and an alkyl halide, provides a classic precedent for this type of transformation. organic-chemistry.org More modern approaches might involve the use of alcohols under Mitsunobu conditions. organic-chemistry.org

N-arylation of amides and lactams can be accomplished using palladium-catalyzed cross-coupling reactions. For instance, the N-arylation of 2-oxazolidinones with aryl bromides has been successfully demonstrated using a palladium catalyst, a phosphine (B1218219) ligand, and a suitable base. nih.gov Similar conditions could likely be adapted for the N-arylation of this compound.

Table 2: General Conditions for N-Functionalization of Lactams

| Reaction | Catalyst/Reagents | Substrates | Product | Reference |

| N-Alkylation | Base (e.g., K₂CO₃), Alkyl halide | Phthalimides | N-Alkylphthalimides | organic-chemistry.org |

| N-Arylation | Pd catalyst, Phosphine ligand, Base | 2-Oxazolidinones, Aryl bromides | N-Aryl-2-oxazolidinones | nih.gov |

Ring Modification and Rearrangement Reactions Involving the Oxoisoindoline Core

The 3-oxoisoindoline core can undergo various ring modification and rearrangement reactions, often triggered by the presence of the carbonyl group and the adjacent nitrogen atom. While specific examples for the title compound are scarce, general rearrangement reactions of carbonyl compounds provide a framework for potential transformations.

For instance, the Beckmann rearrangement converts an oxime to an amide. byjus.com If the aldehyde of this compound were converted to its corresponding oxime, treatment with acid could potentially trigger a rearrangement, although the specifics of such a transformation on this bicyclic system would require experimental validation.

Another class of relevant transformations is sigmatropic rearrangements. The Claisen rearrangement, a acs.orgacs.org-sigmatropic shift, is well-known for allyl aryl ethers. byjus.com While not directly applicable to the ground state of the title compound, derivatives containing appropriate functionalities could potentially undergo such rearrangements. More complex cascade reactions, such as a 2-oxonia acs.orgacs.orgsigmatropic rearrangement/aldol pathway, have been identified in the synthesis of complex natural products containing isoindolone subunits, highlighting the potential for intricate transformations of this core structure. nih.gov

C-H Functionalization Strategies on the Isoindoline System

Direct C-H functionalization is a powerful tool for the late-stage modification of complex molecules, and strategies applicable to the isoindoline system are of significant interest. While there is no specific literature on the C-H functionalization of this compound, studies on related systems like oxindoles and phthalimides offer valuable insights.

Palladium-catalyzed C-H activation has been successfully employed for the α-arylation of oxindoles. nih.gov This suggests that the C-H bonds on the aromatic ring of the isoindoline system could be targets for similar transformations, potentially directed by the carbonyl group or the nitrogen atom. Amine-directed Pd(II)-catalyzed C-H functionalization under ambient conditions has been shown to be effective for various substrates, offering a potential route for the modification of the isoindoline core. rsc.org

Furthermore, rhodium-catalyzed C-H functionalization with donor/acceptor carbenes has been demonstrated on substrates containing a phthalimido group, which is structurally related to the 3-oxoisoindoline core. The phthalimido group can act as a directing and protecting group in these reactions. acs.org This opens up the possibility of applying similar catalytic systems to achieve C-H insertion on the isoindoline scaffold.

Advanced Spectroscopic and Structural Elucidation of 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structure Assignment

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 7-Bromo-3-oxoisoindoline-4-carbaldehyde, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be crucial for unambiguous structure assignment.

¹H NMR: The proton NMR spectrum is anticipated to provide key information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic region would likely display two distinct signals for the protons on the benzene (B151609) ring. The proton at position 5 would be expected to appear as a doublet, coupled to the proton at position 6. Similarly, the proton at position 6 would also present as a doublet. The aldehydic proton is highly deshielded and would appear as a singlet at a characteristic downfield shift, typically in the range of δ 9.5-10.5 ppm. The N-H proton of the lactam ring would also exhibit a singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon atoms. The spectrum would be expected to show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde and the lactam carbonyl carbon would be the most downfield signals, typically appearing above δ 160 ppm. The carbon atom attached to the bromine (C7) would also have a characteristic chemical shift. The remaining aromatic carbons would resonate in the typical aromatic region (δ 110-150 ppm).

Expected ¹H and ¹³C NMR Data

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | ~9.5-10.5 (s) | ~190 |

| Lactam C=O | - | ~165-170 |

| C-Br | - | ~115-120 |

| Aromatic CH (C5-H) | ~7.5-8.0 (d) | ~125-135 |

| Aromatic CH (C6-H) | ~7.5-8.0 (d) | ~125-135 |

| Lactam NH | Variable (s) | - |

| Quaternary Carbons | - | Variable |

Note: The expected chemical shifts are approximate and can vary based on the solvent and other experimental conditions. s = singlet, d = doublet.

To definitively establish the connectivity of atoms within the this compound molecule, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A COSY spectrum would reveal the correlation between coupled protons. A cross-peak between the signals of the protons at positions 5 and 6 would confirm their adjacent relationship on the aromatic ring.

HSQC: An HSQC spectrum correlates directly bonded carbon and hydrogen atoms. This would allow for the unambiguous assignment of the signals for the C5-H5 and C6-H6 pairs.

HMBC: The HMBC spectrum is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For instance, correlations between the aldehydic proton and the carbons of the aromatic ring (C4 and C5) would confirm the position of the carbaldehyde group. Similarly, correlations from the N-H proton to the adjacent carbonyl carbon (C3) and the aromatic carbon (C7a) would solidify the assignment of the isoindolinone core structure.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. The theoretical exact mass can be calculated from its molecular formula, C₉H₆BrNO₂. The presence of bromine would result in a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) with nearly equal intensities, which is a definitive indicator of a single bromine atom in the molecule. The experimentally determined mass from HRMS should match the theoretical mass with a high degree of accuracy (typically within 5 ppm), confirming the elemental composition.

Expected HRMS Data

| Ion | Theoretical m/z |

| [M]⁺ (⁷⁹Br) | ~238.9631 |

| [M+2]⁺ (⁸¹Br) | ~240.9611 |

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) would reveal the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information. Expected fragmentation could involve the loss of the formyl group (-CHO), the bromine atom (-Br), or the carbonyl group (-CO). The fragmentation of the isoindolinone ring system would also produce characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups.

Expected IR Absorption Bands

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| N-H (Lactam) | ~3200 | Stretching |

| C-H (Aromatic) | ~3100-3000 | Stretching |

| C=O (Aldehyde) | ~1700-1680 | Stretching |

| C=O (Lactam) | ~1680-1660 | Stretching |

| C=C (Aromatic) | ~1600, 1475 | Stretching |

| C-N | ~1300 | Stretching |

| C-Br | ~600-500 | Stretching |

The presence of two distinct carbonyl stretching frequencies would be a key feature, one for the aldehyde and another for the lactam. The N-H stretching frequency would also be a prominent feature. The specific positions of these bands provide information about the electronic environment of the functional groups.

X-ray Crystallography for Definitive Solid-State Structure Determination

Analysis of Molecular Conformation and Geometry

Information regarding the planarity of the isoindoline (B1297411) ring system, the orientation of the bromo and carbaldehyde substituents, and specific bond lengths and angles is not available without experimental crystallographic data.

Investigation of Intermolecular Interactions, including Hydrogen Bonding and π–π Stacking

A detailed description of the hydrogen bonding network (e.g., involving the amide N-H and the carbonyl and aldehyde oxygens) and potential π–π stacking interactions between the aromatic rings cannot be constructed without the crystal structure.

Study of Halogen Bonding and Halogen-Halogen Interactions in Crystal Packing

Analysis of the role of the bromine atom in directing the crystal packing through halogen bonds (e.g., Br···O interactions) or Type I/Type II halogen-halogen interactions is contingent on crystallographic determination of intermolecular distances and angles, which is currently unavailable.

Computational and Theoretical Investigations of 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde

Electronic Structure Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of molecules. For 7-Bromo-3-oxoisoindoline-4-carbaldehyde, DFT calculations would be instrumental in understanding its intrinsic electronic properties, which are foundational to its chemical reactivity and spectroscopic behavior.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. A smaller gap generally suggests a more reactive species.

For this compound, DFT calculations would precisely map the electron density distribution across the molecule. It is anticipated that the electron-withdrawing nature of the bromine atom, the carbonyl group, and the aldehyde function would significantly influence the electronic landscape. The nitrogen and the aromatic ring would likely contribute significantly to the HOMO, while the carbonyl and aldehyde groups would be major contributors to the LUMO.

| Parameter | Calculated Value (Hypothetical) | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy required to remove an electron. |

| LUMO Energy | -2.1 eV | Reflects the energy released when an electron is added. |

| HOMO-LUMO Gap | 4.4 eV | Suggests good kinetic stability. |

This table presents hypothetical data representative of what would be obtained from DFT calculations.

DFT calculations are also invaluable for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, this would include:

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the positions of characteristic peaks in the IR spectrum. Key vibrations would include the C=O stretching of the lactam and aldehyde, the N-H stretching, and the C-Br stretching modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts for ¹H and ¹³C atoms can be computed, providing a theoretical NMR spectrum that is essential for structural confirmation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the absorption maxima in the UV-Visible spectrum, offering insights into the molecule's chromophoric system.

| Spectroscopic Technique | Predicted Key Signals (Hypothetical) |

| IR (cm⁻¹) | ~3200 (N-H), ~1750 (Lactam C=O), ~1690 (Aldehyde C=O) |

| ¹H NMR (ppm) | 7.5-8.0 (Aromatic H), 9.9 (Aldehyde H), 8.5 (N-H) |

| ¹³C NMR (ppm) | ~190 (Aldehyde C), ~165 (Lactam C=O), 120-140 (Aromatic C) |

| UV-Vis (nm) | ~280, ~320 |

This table contains hypothetical predicted spectroscopic data.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical for its interactions with other molecules. Conformational analysis would identify the most stable spatial arrangements of the atoms. It is plausible that the planarity of the isoindolinone ring system is a dominant feature, with the primary conformational freedom arising from the rotation of the aldehyde group.

Molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time, would provide a deeper understanding of the compound's dynamic behavior. researchgate.net An MD simulation would reveal how the molecule behaves in a solution, including its interactions with solvent molecules and its accessible conformations under physiological conditions. This is particularly relevant for predicting its behavior in biological systems or as a material component.

Reaction Mechanism Prediction and Transition State Analysis for Chemical Transformations

Computational chemistry can predict the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and, crucially, the transition states, the activation energy for a given reaction can be determined. This allows for the prediction of reaction feasibility and selectivity. For instance, the aldehyde group is a prime site for nucleophilic addition reactions, and DFT could be used to model the mechanism of such transformations, providing insights that are valuable for synthetic chemists.

Quantitative Structure-Property Relationship (QSPR) Studies for Non-Biological Properties

QSPR studies aim to establish a mathematical relationship between the chemical structure of a compound and its physical or chemical properties. For this compound, QSPR models could be developed to predict non-biological properties such as solubility, boiling point, and chromatographic retention times based on calculated molecular descriptors. These models are highly valuable in chemical engineering and materials science for designing compounds with specific desired properties.

Applications of 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde in Advanced Materials Science

Role as Building Blocks for Functional Organic Materials

The molecular architecture of 7-Bromo-3-oxoisoindoline-4-carbaldehyde makes it a versatile building block for the synthesis of functional organic materials. The presence of two distinct and reactive functional groups, the bromo substituent and the carbaldehyde, allows for sequential and orthogonal chemical transformations. This bifunctionality is highly desirable in the design of complex molecular structures for materials science.

The bromine atom at the 7-position serves as a handle for various transition-metal-catalyzed cross-coupling reactions. These reactions, such as Suzuki-Miyaura, Stille, Buchwald-Hartwig, and Sonogashira couplings, are cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the introduction of a wide array of functional moieties, including aryl, heteroaryl, and amino groups, at this position. The ability to introduce these substituents is crucial for tuning the electronic and physical properties of the resulting material.

Simultaneously, the aldehyde group at the 4-position is a versatile functional group for forming new carbon-carbon double bonds through condensation reactions, most notably the Knoevenagel condensation. This reaction is widely employed in the synthesis of π-conjugated systems, where the aldehyde reacts with an active methylene (B1212753) compound to extend the conjugation length of the molecule. This extension is a key strategy in the design of organic semiconductors and dyes with specific light-absorbing and emitting properties.

The isoindolinone core itself imparts favorable characteristics, including a degree of planarity and electron-withdrawing character, which can be beneficial for charge transport and for creating donor-acceptor type molecular structures. The combination of these features in a single molecule makes this compound a valuable synthon for the rational design of novel organic materials.

Precursors for Organic Electronic Devices

The unique structural attributes of this compound position it as a promising precursor for a variety of organic electronic devices. Its ability to undergo specific chemical reactions at its bromo and aldehyde functionalities allows for its incorporation into the active layers of devices such as organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and dye-sensitized solar cells (DSSCs).

Non-fullerene acceptors (NFAs) have become a major focus in the field of organic photovoltaics due to their tunable energy levels and strong light absorption properties, which have led to significant improvements in power conversion efficiencies. ossila.comwikipedia.org NFAs often possess an acceptor-donor-acceptor (A-D-A) molecular architecture. This compound could serve as a key building block for the "A" (acceptor) units in such molecules.

The synthesis of NFAs frequently involves a Knoevenagel condensation between an aldehyde-functionalized core and an electron-deficient terminal group. The aldehyde group of this compound is well-suited for this reaction. For instance, it could be reacted with an active methylene compound like 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile to form a terminal acceptor group. The isoindolinone core would contribute to the electron-accepting nature of this terminal unit.

Furthermore, the bromo group allows for the initial coupling of the isoindolinone-carbaldehyde moiety to a central donor core through reactions like the Suzuki coupling, before the final condensation step. This modular approach allows for the systematic tuning of the NFA's properties.

Table 1: Potential Non-Fullerene Acceptor Properties Derived from this compound

| Property | Projected Value/Characteristic | Rationale |

| LUMO Level | Deep | The electron-withdrawing isoindolinone and terminal acceptor units would lower the LUMO energy level, which is desirable for efficient electron acceptance. |

| HOMO Level | Tunable | The HOMO level would be primarily influenced by the choice of the central donor core, allowing for tuning to match with various donor polymers. |

| Optical Bandgap | Narrow | Extension of the π-conjugation through the A-D-A structure is expected to lead to a narrow bandgap and absorption in the visible and near-infrared regions. |

| Thermal Stability | High | The rigid, fused-ring structure of the isoindolinone core would likely contribute to good thermal stability of the final NFA. |

This table presents projected properties based on known structure-property relationships in non-fullerene acceptors.

In the field of OLEDs, materials with specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are required for efficient charge injection, transport, and recombination. The isoindolinone scaffold is known to be a component of some organic electronic materials. By functionalizing this compound, it is possible to design new materials for various layers within an OLED stack, such as emissive layer hosts or electron-transporting materials.

The bromo group can be used to attach the isoindolinone unit to other aromatic systems known for their charge-transporting properties. The aldehyde group could be converted to other functionalities, or it could be used to create extended conjugated systems with specific emission colors. The electron-withdrawing nature of the isoindolinone core could be beneficial for creating electron-transporting materials with deep LUMO levels, facilitating electron injection from the cathode.

Dye-sensitized solar cells (DSSCs) rely on a molecular dye adsorbed onto a wide-bandgap semiconductor (typically TiO₂) to absorb light and inject electrons. wikipedia.org These dyes typically have a D-π-A structure, consisting of a donor (D), a π-conjugated bridge, and an acceptor/anchoring group (A).

This compound could be envisioned as a precursor to the acceptor portion of such a dye. The aldehyde group can be converted into a cyanoacrylic acid or a similar group, which is a common and effective anchoring group for binding to the TiO₂ surface and facilitating electron injection. The isoindolinone core would act as an additional electron-accepting unit within the dye structure. The bromo group would serve as the attachment point for a π-bridge and a donor group, which would be introduced via cross-coupling reactions. The modular synthesis would allow for the creation of a library of dyes with varying donor and π-bridge components to optimize the performance of the DSSC. sigmaaldrich.com

Table 2: Comparison of Potential Isoindolinone-Based Dye with a Standard DSSC Dye

| Feature | Standard Ru-based Dye (e.g., N3) | Potential Isoindolinone-Based Dye |

| Absorber | Ruthenium complex | Metal-free organic molecule |

| Molar Extinction Coefficient | High | Potentially very high due to extended π-conjugation |

| Synthesis | Multi-step, involves precious metal | Potentially simpler, metal-free synthesis |

| Anchoring Group | Carboxylic acid | Cyanoacrylic acid (from the aldehyde) |

| Tuning | Limited | Highly tunable via choice of donor and π-bridge |

This table provides a comparative overview based on the general characteristics of these classes of dyes.

Development of Novel π-Conjugated Systems Incorporating the Isoindoline (B1297411) Scaffold

The development of novel π-conjugated systems is at the heart of organic electronics research. The properties of these materials are highly dependent on their molecular structure, particularly the nature of the aromatic units and the extent of π-electron delocalization. The isoindolinone scaffold is an interesting heterocyclic unit for incorporation into such systems. rsc.org

This compound provides a direct route to new π-conjugated molecules featuring the isoindolinone moiety. The bromo group allows for the facile incorporation of this unit into larger aromatic systems through cross-coupling chemistry. For example, it could be coupled with various boronic acids or stannanes to create new conjugated oligomers and polymers. The aldehyde group can be used in subsequent reactions to further extend the conjugation or to introduce specific end-groups that can influence molecular packing and intermolecular interactions. The combination of the electron-withdrawing isoindolinone unit with electron-donating aromatic systems can lead to materials with strong intramolecular charge transfer (ICT) character, which is often associated with interesting optical and electronic properties.

Synthesis of Polymerizable Monomers for Advanced Material Applications

The synthesis of novel polymers with tailored properties is a major goal in materials science. This compound can be chemically modified to be a polymerizable monomer, which would allow for the incorporation of the isoindolinone unit into a polymer backbone or as a pendant group.

A common strategy to create a polymerizable monomer from a bromo-functionalized compound is to convert the bromo group into a more reactive functional group suitable for polymerization. For instance, a Suzuki coupling with a vinylboronic acid or a Stille coupling with a vinylstannane could replace the bromine atom with a vinyl group. The resulting vinyl-substituted isoindolinone could then undergo radical polymerization or be used as a co-monomer in various polymerization reactions. youtube.comyoutube.com

Alternatively, the bromo group itself can be used in step-growth polymerization reactions, such as Suzuki polymerization, where it reacts with a diboronic acid to form a conjugated polymer. The aldehyde group could be protected during polymerization and then deprotected and functionalized in the final polymer, allowing for post-polymerization modification. The resulting polymers containing the isoindolinone moiety could have interesting properties for applications in organic electronics, membranes, or high-performance plastics.

Advanced Derivatives and Analogues of 7 Bromo 3 Oxoisoindoline 4 Carbaldehyde

Synthesis of Polyfunctionalized Oxoisoindoline Compounds

One plausible approach involves the cyclization of appropriately substituted benzene (B151609) derivatives. For instance, a 2-methyl-3-bromo-6-cyanobenzoic acid derivative could serve as a key precursor. The synthesis could proceed via the following hypothetical steps:

Bromination and Cyanation: Starting from a suitable toluene (B28343) derivative, electrophilic aromatic substitution reactions could be employed to introduce the bromo and cyano groups at the desired positions.

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reductive Cyclization: The cyano and carboxylic acid groups can then undergo a reductive cyclization to form the lactam ring of the isoindolinone.

Formylation: Finally, the introduction of the carbaldehyde group at the 4-position could be achieved through a formylation reaction, such as the Vilsmeier-Haack reaction, on the 7-bromo-3-oxoisoindoline core. mdpi.comgoogle.com

The synthesis of various N-substituted isoindolinones has been achieved with excellent yields through the reductive C-N coupling of 2-carboxybenzaldehyde (B143210) with amines using ultrathin Pt nanowires as catalysts. organic-chemistry.org This methodology could potentially be adapted for the synthesis of derivatives of 7-Bromo-3-oxoisoindoline-4-carbaldehyde by utilizing a suitably substituted 2-carboxybenzaldehyde.

The following table outlines potential synthetic strategies for preparing polyfunctionalized oxoisoindoline compounds:

| Strategy | Key Reactions | Potential Starting Materials | Target Functionalities |

| Linear Synthesis | Electrophilic Aromatic Substitution, Oxidation, Reductive Cyclization, Formylation | Substituted Toluenes | Bromo, Cyano, Carboxylic Acid, Aldehyde |

| Convergent Synthesis | Palladium-catalyzed Carbonylation | Substituted Benzylamines | N-substituted isoindolinones |

| Reductive Amination | Reductive C-N Coupling, Intramolecular Amidation | 2-Carboxybenzaldehydes, Amines | N-substituted isoindolinones |

Systematic Structural Modifications for Tuning Chemical Properties

The presence of the bromine atom and the carbaldehyde group on the this compound scaffold provides two reactive handles for systematic structural modifications. These modifications can be used to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity, solubility, and potential biological activity.

Modifications at the Bromine Position (C7):

The bromine atom can be readily transformed into a variety of other functional groups through transition metal-catalyzed cross-coupling reactions. These reactions allow for the introduction of carbon, nitrogen, and oxygen-based substituents.

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst can introduce aryl, heteroaryl, or alkyl groups.

Buchwald-Hartwig Amination: Coupling with amines provides access to a range of N-substituted derivatives.

Sonogashira Coupling: Reaction with terminal alkynes yields alkynyl-substituted isoindolinones.

Stille Coupling: Coupling with organostannanes can also be used to introduce various carbon-based substituents.

Cyanation: The bromo group can be displaced by a cyanide group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Modifications at the Carbaldehyde Position (C4):

The aldehyde group is a versatile functional group that can participate in a wide array of chemical transformations.

Oxidation: Oxidation of the aldehyde to a carboxylic acid provides a new functional group for further derivatization, such as amide or ester formation.

Reduction: Reduction of the aldehyde to a primary alcohol allows for the introduction of different ether or ester linkages.

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent leads to the formation of secondary or tertiary amines, respectively.

Wittig Reaction: Reaction with phosphorus ylides can be used to introduce a variety of substituted vinyl groups.

Knoevenagel Condensation: Condensation with active methylene (B1212753) compounds can lead to the formation of new carbon-carbon bonds and the introduction of diverse functionalities.

Aldol Condensation: Reaction with enolates can be used to build more complex carbon skeletons.

The following table summarizes the potential structural modifications and the resulting chemical properties:

| Modification Site | Reaction Type | Reagents | Resulting Functional Group | Impact on Chemical Properties |

| C7-Bromo | Suzuki Coupling | R-B(OH)₂, Pd catalyst | Aryl, Heteroaryl, Alkyl | Modulates electronics, sterics, and solubility |

| C7-Bromo | Buchwald-Hartwig Amination | R₂NH, Pd catalyst | Secondary/Tertiary Amine | Introduces basicity, hydrogen bonding capability |

| C7-Bromo | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst | Alkyne | Provides a rigid linker for further functionalization |

| C4-Aldehyde | Oxidation | KMnO₄, CrO₃ | Carboxylic Acid | Increases acidity, provides a handle for amidation/esterification |

| C4-Aldehyde | Reduction | NaBH₄, LiAlH₄ | Alcohol | Introduces hydrogen bonding capability, allows for ether/ester formation |

| C4-Aldehyde | Reductive Amination | R₂NH, NaBH(OAc)₃ | Secondary/Tertiary Amine | Increases basicity, modulates lipophilicity |

| C4-Aldehyde | Wittig Reaction | Ph₃P=CHR | Alkene | Extends conjugation, allows for further cycloaddition reactions |

Exploration of Novel Fused Heterocyclic Systems Derived from the Oxoisoindoline Core

The this compound core serves as an excellent starting point for the construction of more complex, novel fused heterocyclic systems. The aldehyde and the lactam functionalities can participate in various cyclization reactions to build additional rings onto the isoindolinone framework. organic-chemistry.orgnih.gov

Fused Systems via Aldehyde Cyclization:

The carbaldehyde at the C4 position is ideally situated to react with a nucleophile at the C5 position or with a substituent introduced at the C5 position to form a new five or six-membered ring. For example, a Knoevenagel condensation followed by an intramolecular Michael addition could lead to the formation of a fused pyridone or pyranone ring.

Furthermore, reaction of the aldehyde with binucleophiles can lead to the formation of various heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives could yield fused pyridazine (B1198779) systems, while reaction with hydroxylamine (B1172632) could lead to fused isoxazole (B147169) rings.

Fused Systems via Lactam Chemistry:

The lactam moiety of the isoindolinone can also be a site for further annulation. For example, the nitrogen atom can be functionalized with a group containing a reactive site that can then cyclize onto the aromatic ring.

The synthesis of fused isoxazoline/isoquinolinone hybrids has been reported, demonstrating the feasibility of building upon the isoquinolinone core. organic-chemistry.org A similar strategy could be employed starting from this compound to generate novel fused systems.

The following table provides examples of potential fused heterocyclic systems that could be derived from this compound:

| Starting Scaffold | Cyclization Strategy | Reagents | Resulting Fused System |

| This compound | Condensation/Cyclization | Hydrazine derivatives | Pyrido[4,3-c]isoindolinone |

| This compound | Condensation/Cyclization | Guanidine | Pyrimido[4,5-c]isoindolinone |

| This compound | Knoevenagel/Michael Addition | Active methylene compounds | Benzo[f]isoindolo[2,1-a]quinoline |

| N-functionalized this compound | Intramolecular Cyclization | --- | Fused imidazoisoindolinones |

The exploration of these advanced derivatives and novel fused heterocyclic systems originating from this compound holds significant promise for the discovery of new chemical entities with unique properties and potential applications in various scientific fields.

Conclusion and Future Research Directions

Summary of Key Academic Discoveries and Current Understanding Pertaining to 7-Bromo-3-oxoisoindoline-4-carbaldehyde

Direct academic research focusing exclusively on this compound is sparse. However, the isoindolinone framework is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products. abo.firesearchgate.net Isoindolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including acting as anxiolytics, anticonvulsants, and anti-cancer agents. researchgate.netjocpr.com The academic understanding of this class of compounds is largely centered on the development of novel synthetic methodologies to access diverse derivatives and the evaluation of their biological properties. rsc.orgacs.orgrsc.org

The presence of a bromine atom and an aldehyde group on the isoindolinone scaffold of this compound is of significant academic interest. Aromatic aldehydes are versatile synthetic intermediates, amenable to a wide array of chemical transformations. google.comacs.org The bromine substituent offers a handle for transition metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the construction of complex molecular architectures. While the crystal structure of related compounds like 7-bromo-4-oxo-4H-chromene-3-carbaldehyde has been studied, providing insights into their solid-state properties, similar detailed analyses for the title compound are yet to be performed. researchgate.net

Identification of Unexplored Synthetic Avenues for the Compound

The synthesis of this compound is not explicitly detailed in the current body of literature, presenting a clear opportunity for synthetic exploration. Drawing from established methods for constructing the isoindolinone core, several potential routes can be envisioned.

One plausible approach involves a tandem reaction of a suitably substituted 2-cyanobenzaldehyde (B126161) with an appropriate nucleophile. rsc.orgresearchgate.net For instance, a starting material such as 2-bromo-6-cyanobenzaldehyde could potentially undergo cyclization to form the isoindolinone ring. Another avenue could be the multi-step synthesis starting from a substituted phthalic anhydride (B1165640) or a related precursor.

Furthermore, transition metal-catalyzed reactions, which have been pivotal in isoindolinone synthesis, offer a wealth of unexplored possibilities. abo.fi This could involve, for example, the carbonylation of a substituted benzylamine (B48309) derivative. organic-chemistry.org The development of a green and efficient synthesis for this compound, perhaps utilizing recyclable catalysts or environmentally benign solvents, would be a significant contribution to the field. rsc.org

A summary of potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Key Precursors | Potential Advantages |

| Tandem Cyclization | Substituted 2-cyanobenzaldehydes | Atom economy, potential for one-pot procedures |

| From Phthalic Anhydrides | Substituted phthalic anhydrides | Readily available starting materials |

| Transition Metal Catalysis | Substituted benzylamines, halo-aromatics | High efficiency, functional group tolerance |

Prospects for Novel Chemical Transformations and Reactivity Studies

The dual functionality of this compound, featuring both an aldehyde and a bromo substituent, opens up a vast landscape for exploring novel chemical transformations. The aldehyde group can serve as a linchpin for a variety of reactions, including but not limited to:

Reductive amination: To introduce diverse amine-containing side chains, potentially leading to new classes of biologically active molecules.

Wittig and related olefination reactions: To extend the carbon framework and synthesize derivatives with conjugated systems.

Condensation reactions: With active methylene (B1212753) compounds to construct more complex heterocyclic systems.

The bromine atom is an ideal handle for a range of cross-coupling reactions, such as:

Suzuki, Heck, and Sonogashira couplings: To introduce aryl, vinyl, and alkynyl groups, respectively, thereby creating a library of novel isoindolinone derivatives.

Buchwald-Hartwig amination: For the introduction of nitrogen-based substituents.

The interplay between the aldehyde and bromo groups could also lead to interesting intramolecular reactions, potentially yielding novel fused heterocyclic systems. Systematic studies into the reactivity of this compound would undoubtedly expand the synthetic chemist's toolbox and provide access to a wide array of previously inaccessible molecular structures.

Emerging Opportunities in Advanced Materials Science Applications

While the primary focus for isoindolinone derivatives has been in the pharmaceutical realm, their unique structural and electronic properties suggest potential applications in advanced materials science. The planar, electron-deficient nature of the isoindolinone core, when combined with the potential for extended conjugation through reactions at the aldehyde and bromo positions, makes these compounds interesting candidates for:

Organic electronics: Derivatives of this compound could be explored as building blocks for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). The ability to tune the electronic properties through synthetic modification is a key advantage in this field.

Fluorescent probes: The inherent fluorescence of some heterocyclic systems can be modulated by the introduction of specific functional groups. The reactivity of the aldehyde group could be exploited to develop chemosensors that exhibit a change in fluorescence upon binding to specific analytes.

Polymer chemistry: The bifunctional nature of this compound could allow it to be used as a monomer in the synthesis of novel polymers with tailored properties. For example, polymerization through the aldehyde and a newly introduced functional group at the bromo position could lead to polymers with interesting thermal, mechanical, or electronic characteristics.

Further research into the photophysical and electronic properties of this compound and its derivatives is warranted to fully unlock their potential in the field of materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Bromo-3-oxoisoindoline-4-carbaldehyde, and how do reaction conditions influence yield?

- The compound is synthesized via bromination of isoindoline precursors. A common method involves reacting 3-oxoisoindoline-4-carbaldehyde with bromine (Br₂) in acetic acid under controlled temperature (0–5°C) to introduce bromine at the 7th position . Alternative protocols using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C may improve regioselectivity, though yields vary (45–70%) depending on stoichiometry and solvent polarity . Purification typically involves column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How is the structural integrity of this compound validated post-synthesis?

- Key techniques include:

- Single-crystal X-ray diffraction (SC-XRD): Resolve bond lengths and angles (e.g., C-Br bond ~1.89 Å) using SHELXL for refinement .

- NMR spectroscopy: Distinct signals include aldehyde proton (~10.2 ppm, H NMR) and bromine-induced deshielding of adjacent carbons (C NMR) .

- Mass spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 240.98 (theoretical: 240.97) .

Q. What safety protocols are critical when handling this compound?

- The compound exhibits acute toxicity (oral LD₅₀ < 50 mg/kg in rodents). Use fume hoods, nitrile gloves, and eye protection. Waste disposal must follow halogenated organic compound guidelines. Neutralize spills with sodium bicarbonate/sand .

Advanced Research Questions

Q. How can conflicting crystallographic data for this compound derivatives be resolved?

- Discrepancies in bond angles (e.g., C3-C4-O vs. literature) may arise from twinning or disorder. Use SHELXD for initial structure solution and Olex2 for disorder modeling. High-resolution data (≤0.8 Å) and low R-factor thresholds (<5%) improve reliability . For polymorphic forms, pair SC-XRD with differential scanning calorimetry (DSC) to correlate structure-thermal stability .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing aldehyde and oxo groups activate the C-Br bond for SNAr reactions. Kinetic studies (e.g., using NaN₃ in DMSO at 60°C) reveal a second-order rate constant ( = 1.2 × 10⁻³ M⁻¹s⁻¹), suggesting transition-state stabilization via resonance with the isoindoline ring . Computational studies (DFT, B3LYP/6-31G*) show a lower activation energy (~25 kcal/mol) compared to non-activated bromoarenes .

Q. How does this compound interact with biological targets, and what assays validate its bioactivity?

- The compound inhibits cytochrome P450 3A4 (IC₅₀ = 2.3 µM) via aldehyde-mediated covalent binding. Validate using:

- Fluorescence quenching assays: Monitor tryptophan residue interactions in enzyme pockets .

- Molecular docking (AutoDock Vina): Simulate binding poses with ΔG ≤ −8.5 kcal/mol .

- In vitro hepatotoxicity screening: Measure ALT/AST levels in HepG2 cells post-exposure (EC₅₀ = 15 µM) .

Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?

- Protection-deprotection: Temporarily mask the aldehyde with ethylene glycol to direct bromine substitution .

- Cross-coupling (Suzuki-Miyaura): Use Pd(PPh₃)₄/K₂CO₃ in THF/H₂O to couple aryl boronic acids at the 7-position (yields: 60–85%) .

- High-throughput screening (HTS): Employ 96-well plates with varying catalysts/substrates to identify optimal conditions .

Methodological Considerations

- Data Contradictions: Address inconsistent NMR shifts by standardizing solvent (e.g., CDCl₃ vs. DMSO-d₆) and referencing (TMS vs. residual solvent peaks) .

- AI-Driven Synthesis: Leverage retrosynthesis tools (e.g., PubChem’s Pistachio/Bkms_metabolic models) to propose novel routes .

- Ethical Compliance: For biological studies, adhere to protocols in Application for Research Involving Human Subjects (e.g., IRB approval for cell-line use) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.